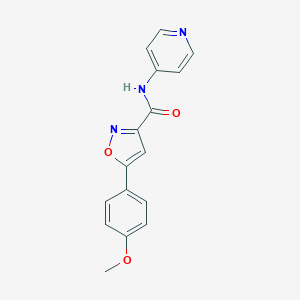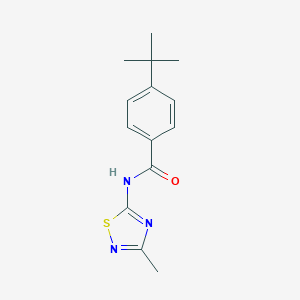methanone](/img/structure/B257497.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, also known as BMVC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. For example, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In addition, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to modulate the levels of various neurotransmitters and to affect the expression of genes involved in cell survival and apoptosis.
実験室実験の利点と制限
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, one limitation of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its potential therapeutic applications in various diseases. In addition, the use of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone as a lead compound for the development of novel drugs with improved efficacy and safety profiles is an area of active research.
合成法
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 2-aminobenzimidazole. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
製品名 |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone |
|---|---|
分子式 |
C20H20ClN3O2 |
分子量 |
369.8 g/mol |
IUPAC名 |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20ClN3O2/c1-26-18-7-6-14(12-15(18)21)20(25)24-10-8-13(9-11-24)19-22-16-4-2-3-5-17(16)23-19/h2-7,12-13H,8-11H2,1H3,(H,22,23) |
InChIキー |
IYJVZACNELGFLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)